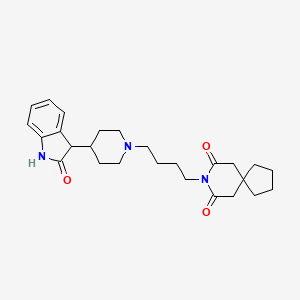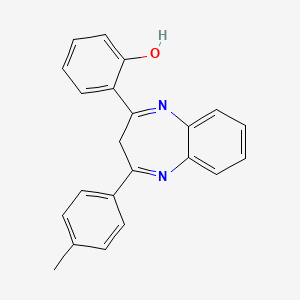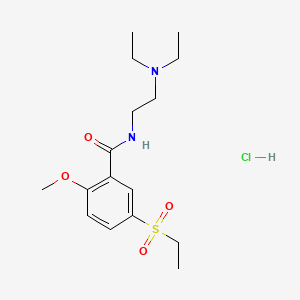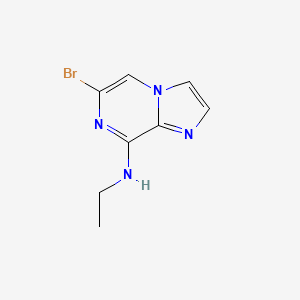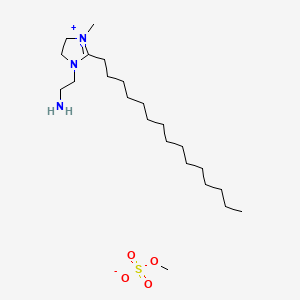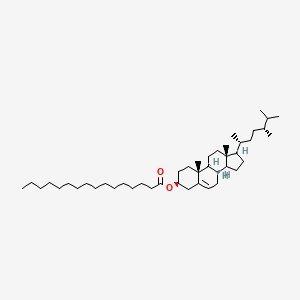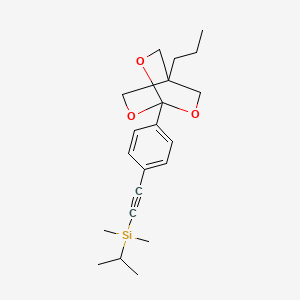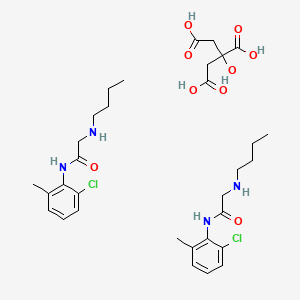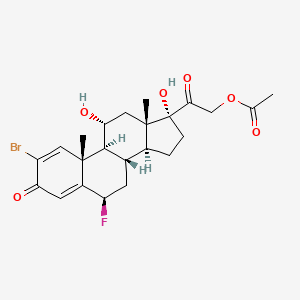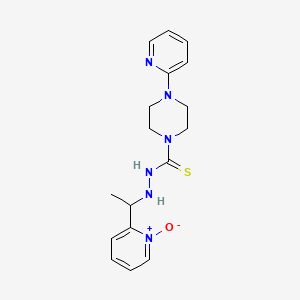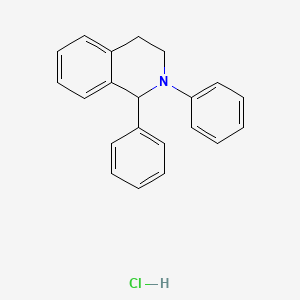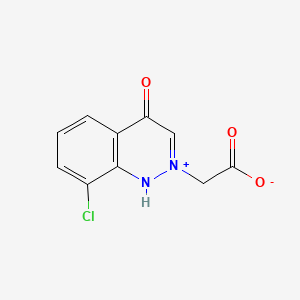
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩は、さまざまな科学分野で大きな可能性を秘めた複雑な有機化合物です。この化合物は、カルボキシメチル、クロロ、ヒドロキシ基で置換されたシンノリニウムコアを含む独自の構造によって特徴付けられます。これらの官能基の存在は、化合物に独特の化学的性質と反応性を与えます。
準備方法
合成経路と反応条件
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩の合成は、通常、複数段階の有機反応を伴います。一般的な方法の1つは、8-クロロ-4-ヒドロキシシンノリニウムとクロロ酢酸を塩基性条件下で反応させてカルボキシメチル基を導入することです。この反応は通常、水性媒体中で水酸化ナトリウムなどの塩基を用いて行われ、内塩の形成が促進されます。
工業生産方法
この化合物の工業生産は、同様の合成経路を大規模で行う場合がありますが、大規模に行われます。このプロセスには、収率と純度を高めるために反応条件の最適化が含まれます。連続フローリアクターや自動合成などの技術は、効率とスケーラビリティを向上させるために使用されます。
化学反応の分析
反応の種類
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩は、次のようなさまざまな化学反応を起こします。
酸化: ヒドロキシ基は、過マンガン酸カリウムなどの酸化剤を使用してカルボニル基に酸化できます。
還元: シンノリニウムコアは、水素化条件下で還元してジヒドロシンノリニウム誘導体を形成できます。
置換: クロロ基は、適切な条件下でアミンやチオールなどの求核剤で置換できます。
一般的な試薬と条件
酸化: 酸性媒体中の過マンガン酸カリウム。
還元: パラジウム触媒を用いた水素ガス。
置換: 塩基の存在下のアミンやチオールなどの求核剤。
主な生成物
酸化: 2-(カルボキシメチル)-8-クロロ-4-オキソ-シンノリニウムの形成。
還元: ジヒドロシンノリニウム誘導体の形成。
置換: 2-(カルボキシメチル)-8-置換-4-ヒドロキシ-シンノリニウム誘導体の形成。
科学研究への応用
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩は、科学研究でさまざまな応用があります。
化学: さまざまなヘテロ環式化合物の合成における前駆体として使用されます。
生物学: 独自の構造により、抗菌剤としての可能性が調査されています。
医学: 抗がん作用や抗炎症作用などの治療の可能性について研究されています。
工業: 先端材料の開発や有機反応の触媒として利用されています。
科学的研究の応用
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and as a catalyst in organic reactions.
作用機序
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩の作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、それらの活性を調節できます。たとえば、抗菌活性は、細菌細胞膜を破壊したり、必須酵素を阻害したりする能力による可能性があります。正確な経路と分子標的は、特定の用途や生物学的状況によって異なる場合があります。
類似化合物の比較
類似化合物
- 3-カルボキシ-2-(キノリニウム-1-イルメチル)プロパノエート
- 3-(3-カルバモイルピリジニウム-1-イル)-2-(カルボキシメチル)プロパノエート
独自性
2-(カルボキシメチル)-8-クロロ-4-ヒドロキシシンノリニウム 内塩は、シンノリニウムコアにクロロ基とヒドロキシ基が存在することによってユニークです。これらの官能基は、類似の化合物と比較して、独特の化学反応性と生物活性を付与します。これらの基を単一の分子に組み合わせることで、研究や産業におけるさまざまな用途の可能性が高まります。
類似化合物との比較
Similar Compounds
- 3-carboxy-2-(quinolinium-1-ylmethyl)propanoate
- 3-(3-carbamoylpyridinium-1-yl)-2-(carboxymethyl)propanoate
Uniqueness
Cinnolinium, 2-(carboxymethyl)-8-chloro-4-hydroxy-, inner salt is unique due to the presence of the chloro and hydroxy groups on the cinnolinium core. These functional groups confer distinct chemical reactivity and biological activity compared to similar compounds. The combination of these groups in a single molecule enhances its potential for diverse applications in research and industry.
特性
CAS番号 |
158631-55-1 |
|---|---|
分子式 |
C10H7ClN2O3 |
分子量 |
238.63 g/mol |
IUPAC名 |
2-(8-chloro-4-oxo-1H-cinnolin-2-ium-2-yl)acetate |
InChI |
InChI=1S/C10H7ClN2O3/c11-7-3-1-2-6-8(14)4-13(5-9(15)16)12-10(6)7/h1-4H,5H2,(H-,12,14,15,16) |
InChIキー |
CHFCCXDFJKOFQM-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N[N+](=CC2=O)CC(=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



